molecular formula C9H20N2 B8574881 Ethanimidamide, N,N-dimethyl-N'-pentyl- CAS No. 94793-24-5

Ethanimidamide, N,N-dimethyl-N'-pentyl-

Cat. No. B8574881
Key on ui cas rn: 94793-24-5
M. Wt: 156.27 g/mol
InChI Key: KQJFUMGHXAYUJI-UHFFFAOYSA-N
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Patent
US09433895B2

Procedure details

N-Hexyl acetamide (10.0 g, 77.5 mmol) was added 10 mL of dry toluene, then 8.33 g (77.5 mmol) of dimethylcarbamyl chloride was slowly added and then refluxed under a nitrogen atmosphere for 16 h. The volatile materials were removed on a rotary evaporator and then in vacuo at room temperature. The residue was dissolved dichloromethane (30 mL) and 3.1 g (77.5 mmol) of sodium hydroxide dissolved aqueous solution (40 mL) was added. The mixture was stirred vigorously for 30 min. Calcium carbonate (3.1 g) was added to the mixture and it was stirred another 30 min. The organic phase was separated and the aqueous phase was washed with dichloromethane (3×25 mL). The combined organic liquids were dried (calcium carbonate) and the volatile materials were removed on a rotary evaporator. The residue was distilled at 40-41° C./0.25 Torr to yield 4.7 g (39%) of product (98.5% pure by GC). IR (neat) 2956, 2927, 2857 (C—H), 1626 (N═C) cm−1. 1H NMR 3.18 (t, 2H, JHH 7.5 Hz, —CH2—N═), 2.87 (s, 6H, —N—(CH3)2); 1.88 (s, 3H, —N═C(CH3)—N); 1.51 (m, 2H, —CH2—CH2—N═); 1.25-1.4 (m, 4H, CH3—(CH2)2—); 0.90 (t, 3H, JHH 6.9 Hz, CH3). 13C NMR 158.90; 50.35; 38.15; 32.27; 29.98; 22.87; 14.31; 12.53.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8.33 g
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
3.1 g
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:7][C:8](=O)[CH3:9])[CH2:2][CH2:3][CH2:4][CH2:5]C.[CH3:11][N:12](C)[C:13](Cl)=O.[OH-].[Na+].C(=O)([O-])[O-].[Ca+2]>ClCCl.C1(C)C=CC=CC=1>[CH3:11][N:12]([CH3:13])[C:8](=[N:7][CH2:1][CH2:2][CH2:3][CH2:4][CH3:5])[CH3:9] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCCC)NC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
8.33 g
Type
reactant
Smiles
CN(C(=O)Cl)C
Step Three
Name
Quantity
3.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Four
Name
Quantity
3.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
aqueous solution
Quantity
40 mL
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed under a nitrogen atmosphere for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The volatile materials were removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
was stirred another 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
the aqueous phase was washed with dichloromethane (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic liquids were dried (calcium carbonate)
CUSTOM
Type
CUSTOM
Details
the volatile materials were removed on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 40-41° C./0.25 Torr

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C(C)=NCCCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 38.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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